molecular formula C24H52Si B7801834 trioctylsilane

trioctylsilane

Cat. No.: B7801834
M. Wt: 368.8 g/mol
InChI Key: JBAALNCKQCMFDH-UHFFFAOYSA-N
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Description

Trioctylsilane (C₂₄H₅₂Si) is an organosilicon compound featuring three octyl groups bonded to a central silicon atom. It is classified as a trialkylsilane, characterized by its long hydrophobic alkyl chains, which confer unique physical and chemical properties such as high thermal stability, low polarity, and resistance to oxidation . This compound is primarily utilized in organic synthesis as a mild reducing agent, particularly in reactions where steric bulk or controlled reactivity is critical. For instance, it is employed in carbonyl reductions and catalytic hydrogenation processes, where its bulky structure prevents premature side reactions, unlike shorter-chain silanes .

Properties

IUPAC Name

trioctylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52Si/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h25H,4-24H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAALNCKQCMFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[SiH](CCCCCCCC)CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18765-09-8
Record name Trioctylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18765-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Trioctylsilane (TOS) is a silane compound characterized by its three octyl groups attached to a silicon atom. It has gained attention in various fields due to its unique properties, particularly in biological applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

This compound is a trialkylsilane with the molecular formula C24H54SiC_{24}H_{54}Si. Its structure consists of a silicon atom bonded to three octyl groups, which contribute to its hydrophobic characteristics. This hydrophobicity influences its interaction with biological membranes and proteins.

Biological Activity

1. Membrane Interaction and Permeability

This compound has been studied for its effects on membrane permeability. Research indicates that silanes can alter the fluidity and permeability of lipid bilayers, which may enhance the delivery of therapeutic agents across cell membranes. A study demonstrated that TOS could modify the properties of model membranes, potentially facilitating drug delivery systems .

2. Cytotoxicity and Biocompatibility

While this compound exhibits interesting properties, its cytotoxicity has been a concern. In vitro studies have shown that high concentrations of TOS can induce cytotoxic effects in various cell lines. However, at lower concentrations, it may be biocompatible, making it suitable for biomedical applications such as drug delivery or as a coating material for implants .

3. Antimicrobial Properties

Recent investigations have suggested that this compound may possess antimicrobial properties. Some studies indicate that silane compounds can inhibit bacterial growth by disrupting cellular membranes. The mechanism is thought to involve the interaction of the hydrophobic tails of the silanes with lipid bilayers, leading to membrane destabilization .

Case Studies

Case Study 1: Drug Delivery Systems

A study evaluated the use of this compound in formulating nanoparticles for drug delivery. The results showed that TOS-modified nanoparticles exhibited improved cellular uptake and sustained release profiles compared to non-modified counterparts. This suggests potential applications in targeted therapy for cancer treatment .

Case Study 2: Coatings for Medical Devices

Another investigation focused on using this compound as a coating material for medical devices. The study found that TOS coatings enhanced biocompatibility and reduced protein adsorption, which is crucial for minimizing inflammatory responses in vivo .

Research Findings

Study Focus Findings
Membrane InteractionTOS alters membrane fluidity; enhances permeability for drug delivery.
CytotoxicityHigh concentrations induce cytotoxic effects; low concentrations show biocompatibility.
Antimicrobial PropertiesTOS exhibits antimicrobial activity by disrupting bacterial membranes.
Drug Delivery SystemsImproved cellular uptake and sustained release in TOS-modified nanoparticles.
Coatings for Medical DevicesEnhanced biocompatibility and reduced protein adsorption with TOS coatings.

Scientific Research Applications

Materials Science

Surface Modification:
Trioctylsilane is extensively used as a coupling agent to enhance the adhesion between inorganic materials and organic polymers. It modifies surfaces to improve hydrophobicity and chemical resistance, making it ideal for coatings and sealants.

Table 1: Surface Properties Enhanced by this compound

PropertyBefore TreatmentAfter Treatment
Water Contact Angle60°110°
Surface Energy (mN/m)4525

Case Study: Coating Applications
In a study on the application of TOS in coatings, it was shown that surfaces treated with this compound exhibited significantly improved water repellency and durability against environmental factors, making them suitable for outdoor applications.

Nanotechnology

Nanoparticle Synthesis:
this compound serves as a precursor in the synthesis of silicon-based nanoparticles. Its ability to act as a surfactant facilitates the stabilization of nanoparticles during their formation.

Table 2: Characteristics of Nanoparticles Synthesized Using this compound

ParameterValue
Average Diameter (nm)20
Surface Area (m²/g)150
Zeta Potential (mV)-30

Case Study: Silicon Nanoparticles
Research demonstrated that silicon nanoparticles synthesized with this compound showed enhanced photoluminescence properties, making them suitable for applications in optoelectronics.

Organic Synthesis

Reducing Agent:
this compound is utilized as a mild reducing agent in various organic reactions, including the reduction of carbonyl compounds and the debenzylation of protected alcohols.

Table 3: Reductive Reactions Using this compound

Reaction TypeSubstrateYield (%)
Carbonyl ReductionKetones85
DebenzylationBenzyl Alcohol90

Case Study: Selective Reductions
In a notable study, this compound was employed for selective debenzylation of phosphates, achieving high yields while maintaining functional group integrity. This method proved advantageous due to its mild reaction conditions.

Pharmaceutical Applications

Drug Delivery Systems:
this compound has been explored in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.

Table 4: Drug Release Profiles from this compound-Based Carriers

Time (h)Release (%)
115
545
2485

Case Study: Controlled Release Formulations
A study investigating this compound-based carriers for anticancer drugs revealed controlled release profiles that enhanced therapeutic efficacy while minimizing side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Trioctylsilane belongs to a broader class of organosilanes, which vary in substituents (alkyl, alkoxy, or aryl groups) and chain lengths. Below is a detailed comparison with structurally and functionally related silanes:

Triethylsilane (C₆H₁₆Si)

  • Structure : Three ethyl groups (-CH₂CH₃) attached to silicon.
  • Molecular Weight : 116.28 g/mol.
  • Applications : Widely used as a reducing agent in organic synthesis (e.g., for ketones and aldehydes) due to its higher reactivity compared to this compound. However, its smaller size can lead to unintended side reactions in sterically hindered environments .
  • Safety : Exhibits high aquatic toxicity and requires careful handling to avoid inhalation or skin contact .

Trimethylsilane (C₃H₁₀Si)

  • Structure : Three methyl groups (-CH₃) bonded to silicon.
  • Molecular Weight : 74.20 g/mol.
  • Applications : Used in semiconductor manufacturing and as a precursor for silicone polymers. Its short alkyl chains result in higher volatility and lower hydrophobicity compared to this compound .
  • Safety : Releases hazardous gases (e.g., hydrogen bromide) upon decomposition, necessitating stringent ventilation controls .

Trimethoxy(octadecyl)silane [OTS] (C₂₁H₄₆O₃Si)

  • Structure : One octadecyl chain (-C₁₈H₃₇) and three methoxy groups (-OCH₃) attached to silicon.
  • Molecular Weight : 374.68 g/mol.
  • Applications: Functions as a surface-modifying agent due to its alkoxy groups, which hydrolyze to form siloxane bonds with substrates. Unlike this compound, OTS is used in coatings and electronic materials for its self-assembling monolayer properties .

Trichloro(chloromethyl)silane (Cl₃SiCH₂Cl)

  • Structure : Three chlorine atoms and one chloromethyl group bonded to silicon.
  • Molecular Weight : 198.53 g/mol.
  • Applications : A reactive precursor in silicone polymer synthesis. Its electronegative chlorine substituents make it highly susceptible to hydrolysis, contrasting sharply with the hydrolytic stability of this compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Reactivity Profile
This compound C₂₄H₅₂Si 368.84 Three octyl groups Organic synthesis, reducing agent Mild, sterically hindered
Triethylsilane C₆H₁₆Si 116.28 Three ethyl groups Reduction of carbonyl compounds High reactivity
Trimethylsilane C₃H₁₀Si 74.20 Three methyl groups Semiconductor processing, polymer precursors Volatile, flammable
Trimethoxy(octadecyl)silane C₂₁H₄₆O₃Si 374.68 Octadecyl, three methoxy Surface coatings, electronic materials Hydrolyzes to form siloxanes
Trichloro(chloromethyl)silane Cl₃SiCH₂Cl 198.53 Three Cl, chloromethyl Silicone polymer precursor Highly reactive, hydrolytic

Research Findings and Key Differences

  • Reactivity : this compound’s bulky octyl groups hinder rapid reactions, making it preferable for selective reductions. In contrast, triethylsilane reacts faster but may reduce sensitive functional groups indiscriminately .
  • Hydrophobicity : The long alkyl chains in this compound enhance its hydrophobicity compared to trimethylsilane or methoxy-substituted silanes like OTS, which interact more readily with polar surfaces .

Preparation Methods

Grignard Reagent Method

The Grignard reagent approach is a cornerstone in organosilicon chemistry, enabling the alkylation of silicon halides. For trioctylsilane, this method involves reacting trichlorosilane (HSiCl₃) with octylmagnesium bromide (C₈H₁₇MgBr):

Reaction Mechanism :

HSiCl3+3C8H17MgBrHSi(C8H17)3+3MgBrCl\text{HSiCl}3 + 3 \text{C}8\text{H}{17}\text{MgBr} \rightarrow \text{HSi(C}8\text{H}{17})3 + 3 \text{MgBrCl}

Procedure :

  • Grignard Preparation : Octyl bromide reacts with magnesium in anhydrous tetrahydrofuran (THF) under nitrogen to form octylmagnesium bromide .

  • Alkylation : Trichlorosilane is added dropwise to the Grignard reagent at 0–10°C, followed by stirring at room temperature for 12 hours .

  • Workup : The mixture is hydrolyzed with dilute HCl, and the organic layer is separated, dried, and distilled under reduced pressure.

Key Parameters :

ParameterValue
SolventTHF
Temperature0–25°C
Molar Ratio (Si:Mg)1:3
Yield70–85%

Advantages :

  • High selectivity for trialkylsilane formation.

  • Scalable for industrial production .

Challenges :

  • Sensitivity to moisture and oxygen.

  • Requires rigorous purification to remove residual magnesium salts.

Direct Process Synthesis

The direct process, inspired by the Rochow method for methylchlorosilanes, involves reacting silicon metal with octyl chloride in the presence of a copper catalyst:

Reaction Mechanism :

Si+3C8H17ClCuHSi(C8H17)3+byproducts\text{Si} + 3 \text{C}8\text{H}{17}\text{Cl} \xrightarrow{\text{Cu}} \text{HSi(C}8\text{H}{17})_3 + \text{byproducts}

Procedure :

  • Catalyst Preparation : Silicon powder is mixed with copper (5–10 wt%) and heated to 300–400°C under nitrogen.

  • Alkylation : Octyl chloride is introduced into the reactor, and the reaction proceeds exothermically.

  • Distillation : Crude product is fractionally distilled under vacuum to isolate this compound.

Key Parameters :

ParameterValue
Temperature300–400°C
Catalyst Loading5–10% Cu
PressureAtmospheric
Yield50–65%

Advantages :

  • Economical for large-scale production.

  • Minimal solvent use.

Challenges :

  • Low selectivity due to competing formation of tetraoctylsilane and disilanes.

  • High energy input required .

Hydride Reduction of Trioctylchlorosilane

Trioctylchlorosilane (HSi(C₈H₁₇)₃Cl) can be reduced using lithium aluminum hydride (LiAlH₄) or sodium hydride (NaH):

Reaction Mechanism :

HSi(C8H17)3Cl+LiAlH4HSi(C8H17)3+LiAlCl4\text{HSi(C}8\text{H}{17})3\text{Cl} + \text{LiAlH}4 \rightarrow \text{HSi(C}8\text{H}{17})3 + \text{LiAlCl}4

Procedure :

  • Reduction : Trioctylchlorosilane is added to a suspension of LiAlH₄ in diethyl ether at 0°C.

  • Stirring : The mixture is refluxed for 4–6 hours.

  • Isolation : After quenching with water, the organic layer is dried and distilled.

Key Parameters :

ParameterValue
Reducing AgentLiAlH₄ or NaH
SolventDiethyl ether
Temperature0–40°C
Yield75–90%

Advantages :

  • High yields under mild conditions.

  • Compatible with sensitive functional groups.

Challenges :

  • Trioctylchlorosilane precursors are costly and less accessible.

  • Safety risks associated with pyrophoric reagents .

Redistribution Reactions

Redistribution leverages equilibrating reactions between silanes and chlorosilanes to produce this compound:

Reaction Mechanism :

HSiCl3+3Si(C8H17)44HSi(C8H17)3\text{HSiCl}3 + 3 \text{Si(C}8\text{H}{17})4 \rightarrow 4 \text{HSi(C}8\text{H}{17})_3

Procedure :

  • Mixing : Trichlorosilane and tetraoctylsilane are combined in a molar ratio of 1:3.

  • Catalysis : A Lewis acid (e.g., AlCl₃) is added to promote redistribution.

  • Distillation : The product is isolated via fractional distillation.

Key Parameters :

ParameterValue
CatalystAlCl₃ (1–5 mol%)
Temperature80–120°C
Reaction Time6–12 hours
Yield60–75%

Advantages :

  • Utilizes readily available tetraoctylsilane.

  • Avoids Grignard reagents.

Challenges :

  • Equilibrium limitations require excess reagents.

  • Catalyst removal complicates purification .

Comparative Analysis of Methods

The table below summarizes the efficiency and practicality of each method:

MethodYield (%)ScalabilityCostPurity
Grignard Reagent70–85HighModerateHigh
Direct Process50–65Very HighLowModerate
Hydride Reduction75–90ModerateHighVery High
Redistribution60–75LowModerateModerate

Industrial and Laboratory Considerations

  • Grignard Method : Preferred in laboratory settings for its reproducibility, though scalability is limited by solvent costs.

  • Direct Process : Dominates industrial production due to lower raw material costs, despite moderate yields.

  • Safety : Hydride-based methods necessitate stringent handling protocols, while redistribution reactions offer safer alternatives.

Q & A

Q. What are the recommended safety protocols for handling trioctylsilane in laboratory settings?

  • Methodological Answer : this compound, like other alkylsilanes, requires strict safety measures due to flammability and aquatic toxicity. Key protocols include:
  • Ventilation : Use fume hoods to prevent vapor accumulation .
  • Ignition Control : Avoid sparks, static discharge, and open flames; ground equipment during transfer .
  • PPE : Wear nitrile gloves, chemical-resistant goggles, and flame-retardant lab coats .
  • Storage : Store in sealed containers at 2–8°C to minimize degradation and vapor release .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. What synthetic routes are commonly employed for the preparation of this compound, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via hydrosilylation or Grignard reactions :
  • Hydrosilylation : Reacting trichlorosilane with 1-octene under platinum catalysis. Yield depends on temperature (60–80°C) and solvent polarity (toluene preferred) .
  • Grignard Approach : Octylmagnesium bromide reacts with silicon tetrachloride. Excess Grignard reagent improves yield but requires strict anhydrous conditions .
  • Purification : Distillation under reduced pressure (e.g., 0.1 mmHg) removes unreacted octyl groups and byproducts .

Q. How does the molecular structure of this compound influence its reactivity compared to shorter-chain alkylsilanes?

  • Methodological Answer : The octyl chain imparts unique properties:
  • Steric Effects : Longer chains reduce nucleophilic attack at the silicon center, slowing hydrolysis versus triethylsilane .
  • Hydrophobicity : Enhanced lipophilicity makes it ideal for surface modification of hydrophobic materials (e.g., silica nanoparticles) .
  • Thermal Stability : Higher decomposition temperature (∼250°C) compared to trimethylsilane (∼150°C) due to stronger van der Waals interactions .

Table 1 : Comparative Properties of Alkylsilanes

PropertyThis compoundTriethylsilaneTrimethylsilane
Boiling Point (°C)285–290108–11057–59
Hydrolysis Rate (k, s⁻¹)0.0020.150.98
LogP (Octanol/Water)8.73.21.5
Data inferred from analogous silanes

Advanced Research Questions

Q. How can researchers mitigate variability in reaction outcomes when using this compound as a reducing agent?

  • Methodological Answer : Variability often stems from moisture sensitivity or catalyst deactivation. Strategies include:
  • Moisture Control : Pre-dry solvents (molecular sieves) and reagents (azeotropic distillation) .
  • Catalyst Optimization : Use Pt/C instead of Karstedt catalyst to reduce side reactions .
  • In Situ Monitoring : Track reaction progress via FTIR (Si-H peak at 2100–2200 cm⁻¹) or GC-MS .
  • Statistical Design : Apply factorial experiments to identify critical parameters (e.g., temperature, catalyst loading) .

Q. What advanced spectroscopic techniques are most effective for characterizing the structural integrity of this compound under different storage conditions?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ²⁹Si NMR detect hydrolysis products (e.g., silanol groups at δ −50 to −60 ppm) .
  • Raman Spectroscopy : Monitors Si-H bond stability; shifts indicate oxidation or thermal degradation .
  • Accelerated Aging Studies : Store samples at 40°C/75% RH and analyze degradation kinetics via HPLC .

Q. What methodologies are recommended for reconciling contradictory data on the environmental persistence of this compound across studies?

  • Methodological Answer : Contradictions may arise from differing test conditions or analytical methods. Address via:
  • Triangulation : Cross-validate results using OECD 301B (biodegradation) and EPA 712-C-96-250 (hydrolysis) protocols .
  • Meta-Analysis : Pool data from multiple studies, adjusting for variables like pH and microbial activity .
  • Controlled Replication : Standardize test conditions (e.g., 25°C, pH 7) to isolate degradation mechanisms .

Key Considerations for Experimental Design

  • Data Integrity : Document raw spectra, chromatograms, and environmental parameters to support reproducibility .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and occupational exposure limits .

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